molecular formula C7H7BrIN B2477918 (5-Bromo-2-iodophenyl)methanamine CAS No. 771581-39-6

(5-Bromo-2-iodophenyl)methanamine

Cat. No. B2477918
CAS RN: 771581-39-6
M. Wt: 311.948
InChI Key: TUWVJRJRUGHRGC-UHFFFAOYSA-N
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Description

“(5-Bromo-2-iodophenyl)methanamine” is a chemical compound with the molecular formula C7H7BrIN. It has a molecular weight of 311.95 . The IUPAC name for this compound is also "(5-bromo-2-iodophenyl)methanamine" .


Molecular Structure Analysis

The molecular structure of “(5-Bromo-2-iodophenyl)methanamine” can be represented by the SMILES notation: NCC1=CC(Br)=CC=C1I . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

Neuropharmacological Research Applications

Serotonergic Receptor Agonists : Compounds similar to (5-Bromo-2-iodophenyl)methanamine, like TCB-2, have been studied for their affinity with human and rat 5-HT2A receptors. Such compounds are of interest due to their selective stimulation of certain pathways over others, offering potential tools for preclinical studies and insights into molecular, cellular, and behavioral effects (G. Giovanni & P. Deurwaerdère, 2017; G. Di Giovanni & P. De Deurwaerdère, 2018).

Environmental Science Applications

Halogenation in Marine Algae : Research into compounds produced by marine algae, which often contain halogens like bromine and iodine, suggests a significant role in ecological processes. These studies could provide insights into the environmental roles and applications of halogenated compounds, including those similar to (5-Bromo-2-iodophenyl)methanamine, in understanding marine biochemistry and potential biotechnological applications (W. Fenical, 1975).

properties

IUPAC Name

(5-bromo-2-iodophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWVJRJRUGHRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-iodophenyl)methanamine

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-iodobenzonitrile (9.21 g, 0.03 mol) in tetrahydrofuran (140 mL) at 0° C. was added BH3-THF (66 mL, 66 mmol, 1 M solution in tetrahydrofuran) dropwise over 1 hour. The reaction solution was stirred at room temperature for 10 minutes, and then heated to reflux for overnight. 10% aqueous HCl was added (to adjust to pH 2-3) and stirred for 20 minutes, then the mixture was basified with 10 M aqueous KOH up to pH>10. The mixture was extracted with ethyl acetate three times. Organics were combined, dried with sodium sulfate, filtered and concentrated in vacuo to yield 6.2 g of crude (5-bromo-2-iodophenyl)methanamine as a yellow oil. LCMS (ESI): M+H=311.7; 1H NMR (400 MHz, DMSO-d6): δ 7.71 (d, J=8.4 Hz, 1H), 7.67 (d, J=2.4 Hz, 1H), 7.18 (dd, J=2.4, 8.4 Hz, 1H).
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9.21 g
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66 mL
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140 mL
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solvent
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